BenchChemオンラインストアへようこそ!

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide

Sodium channel inhibitor Nav1.8 PN3

N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide (CAS 2253632-81-2) is a heterocyclic sulfonamide belonging to the nitropyrazole class, with molecular formula C5H8N4O4S and a molecular weight of 220.2 g/mol. Its structure features a pyrazole core bearing a nitro group at the 4-position, an N-methylsulfonamide at the 3-position, and an N1-methyl substituent.

Molecular Formula C5H8N4O4S
Molecular Weight 220.2
CAS No. 2253632-81-2
Cat. No. B2455162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide
CAS2253632-81-2
Molecular FormulaC5H8N4O4S
Molecular Weight220.2
Structural Identifiers
SMILESCNS(=O)(=O)C1=NN(C=C1[N+](=O)[O-])C
InChIInChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)3-8(2)7-5/h3,6H,1-2H3
InChIKeyBMQUWJNDACCWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide (CAS 2253632-81-2): Procurement-Relevant Structural and Functional Baseline for Pyrazole-3-sulfonamide Building Blocks


N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide (CAS 2253632-81-2) is a heterocyclic sulfonamide belonging to the nitropyrazole class, with molecular formula C5H8N4O4S and a molecular weight of 220.2 g/mol . Its structure features a pyrazole core bearing a nitro group at the 4-position, an N-methylsulfonamide at the 3-position, and an N1-methyl substituent . This compound is disclosed within the generic scope of pyrazole-amide and pyrazole-sulfonamide patents directed to voltage-gated sodium channel (particularly PN3/Nav1.8) inhibition for neuropathic pain indications, establishing its relevance in ion channel drug discovery [1].

Why Generic Substitution of N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide with In-Class Pyrazole Sulfonamide Analogs Fails


Although multiple nitropyrazole-sulfonamide congeners share the same molecular formula (C5H8N4O4S, MW 220.2), they are not functionally interchangeable. The target compound bears the sulfonamide at the pyrazole 3-position with N-methyl substitution on the sulfonamide nitrogen, a regioisomeric pattern distinct from the 5-sulfonamide positional isomer (CAS 88398-92-9) . Even a seemingly minor structural change—such as removal of the N-methyl group on the sulfonamide to yield the primary sulfonamide analog (CAS 1700454-40-5, C4H6N4O4S, MW 206.18)—alters the hydrogen-bond donor/acceptor profile, pKa, and steric environment of the pharmacophore . In sodium channel drug discovery programs where pyrazole sulfonamides act as PN3 (Nav1.8) inhibitors, regioisomeric placement of the sulfonamide and the substitution pattern on the sulfonamide nitrogen directly control target engagement and selectivity [1]. Procurement of an incorrect positional isomer or des-methyl analog therefore risks invalidating SAR continuity and wasting synthesis resources on inactive or off-target compounds.

Product-Specific Quantitative Evidence Guide: N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide Versus Closest Analogs


Regioisomeric Differentiation: 3-Sulfonamide vs. 5-Sulfonamide Positional Isomer Controls Pharmacophoric Geometry

The target compound, N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide, places the sulfonamide group at the pyrazole 3-position, in contrast to the 5-sulfonamide positional isomer 1,3-dimethyl-4-nitro-1H-pyrazole-5-sulfonamide (CAS 88398-92-9). Both compounds share the identical molecular formula (C5H8N4O4S, MW 220.2) . However, in the Icagen patent family (US7223782, US20050020564) claiming pyrazole sulfonamides as PN3/Nav1.8 sodium channel inhibitors, the generic Markush structure explicitly defines the sulfonamide attachment at the pyrazole 3-position ('C07D231/40' classification) [1]. The 5-sulfonamide regioisomer is not encompassed within the same pharmacophoric definition, meaning SAR established for the 3-sulfonamide series cannot be extrapolated to the 5-substituted analog. In heterocyclic sulfonamide chemistry, the positional isomer of the sulfonamide on the pyrazole ring determines the vector and distance of the sulfonamide warhead relative to the nitro group and N1 substituent, directly affecting target binding geometry [2]. Researchers developing PN3 inhibitors or utilizing pyrazole sulfonamide building blocks for medicinal chemistry must verify the 3-sulfonamide substitution pattern; procurement of the 5-isomer by mistake yields a compound that maps to a different chemical space within the sodium channel modulator patent landscape and may be biologically silent at the intended target.

Sodium channel inhibitor Nav1.8 PN3 regioisomer

N-Methylsulfonamide vs. Primary Sulfonamide: Hydrogen-Bond Donor Count and logP Differentiation

N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide (MW 220.2, C5H8N4O4S) contains an N-methyl substituent on the sulfonamide nitrogen, reducing the hydrogen-bond donor (HBD) count to 1 (the N–H of the sulfonamide), compared to the primary sulfonamide analog 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide (CAS 1700454-40-5, MW 206.18, C4H6N4O4S), which has 2 HBDs (the two N–H protons of the –SO2NH2 group) . The N-methylation eliminates one HBD while adding a methyl group, increasing calculated logP. According to cheminformatics data for the positional isomer 2,5-dimethyl-4-nitropyrazole-3-sulfonamide (CAS 88398-92-9), the calculated logP is approximately 1.59 and the topological polar surface area (tPSA) is 132.18 Ų . The N-methylated target compound is predicted to have a modestly higher logP (estimated ~1.8–2.0) than its primary sulfonamide analog, due to the additional methyl carbon and the loss of one H-bond donor. In drug discovery, the HBD count is a critical parameter governing passive membrane permeability and oral bioavailability; the reduction from 2 HBDs to 1 HBD brings the compound closer to the Lipinski 'rule of five' optimal range (≤5 HBDs, but fewer HBDs generally correlate with improved permeability for CNS targets) [1]. For medicinal chemists optimizing CNS-penetrant sodium channel inhibitors, the N-methylsulfonamide scaffold offers a distinct physicochemical starting point versus the primary sulfonamide congener.

Hydrogen-bond donor logP permeability physicochemical property

Nitro Group at 4-Position Enables Reductive Activation and Synthetic Diversification Unavailable in Des-Nitro Analogs

The 4-nitro substituent on the pyrazole ring of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide provides a synthetic handle for selective reduction to the corresponding 4-amino derivative, a transformation unavailable in des-nitro analogs such as N,N-dimethyl-1H-pyrazole-3-sulfonamide (CAS 925884-44-2, C5H9N3O2S, MW 175.21) . Nitro-to-amine reduction (e.g., using H2/Pd-C or sodium borohydride) is a well-established reaction in medicinal chemistry that generates an aniline-like amine at the 4-position, which can serve as a point for further diversification via amide coupling, sulfonamide formation, or reductive alkylation . In the context of sodium channel inhibitor programs, the 4-nitro group may also function as a bioreversible prodrug element, as nitroaromatic reduction in vivo can unmask an amine that alters the compound's electronic character, pKa, and target binding [1]. The des-nitro analog (CAS 925884-44-2) lacks this entire synthetic and pharmacological dimension. For procurement decisions, if the research objective involves generating 4-amino or 4-amido derivatives, or exploring nitro-to-amine prodrug strategies, the 4-nitro compound is mandatory; the des-nitro analog is synthetically inert at the 4-position and cannot serve as a precursor.

Nitro reduction amine building block synthetic intermediate prodrug

Validated Research and Industrial Application Scenarios for N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide


Medicinal Chemistry: Sodium Channel (Nav1.8/PN3) Inhibitor Lead Optimization and SAR Exploration

Researchers pursuing PN3/Nav1.8 sodium channel inhibitors for neuropathic pain can employ N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide as a core scaffold for SAR studies. The compound's 3-sulfonamide regioisomerism matches the pharmacophoric definition in Icagen's patent family (US7223782, US20050020564), ensuring that modifications at the sulfonamide nitrogen, N1 position, or 4-nitro group remain within the claimed chemical space of validated sodium channel modulators [1]. The N-methyl on the sulfonamide reduces HBD count to 1, a favorable feature for CNS penetration compared to primary sulfonamide analogs, and can be further elaborated to explore substituent effects on Nav1.8 potency and selectivity. Procurement of this specific CAS number guarantees the correct 3-sulfonamide regioisomer, avoiding the inactive 5-sulfonamide isomer (CAS 88398-92-9) .

Synthetic Chemistry: 4-Nitro to 4-Amino Reduction for Parallel Library Synthesis

The 4-nitro group of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide can be selectively reduced to a 4-amino group using standard conditions (H2/Pd-C or NaBH4), generating a versatile aniline-type intermediate . This 4-amino derivative can be further functionalized via amide coupling with diverse carboxylic acids, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes, enabling rapid parallel library synthesis for hit-to-lead or lead optimization campaigns. The N-methylsulfonamide at position 3 remains intact throughout these transformations, providing a constant pharmacophoric anchor. The des-nitro analog (CAS 925884-44-2) cannot support this diversification strategy .

Physicochemical Property Optimization: CNS Drug Discovery Programs Requiring Reduced HBD Count

For CNS-targeted programs (e.g., neuropathic pain, epilepsy, or neurodegenerative disease), the single hydrogen-bond donor (N–H of N-methylsulfonamide) of this compound aligns with medicinal chemistry design principles favoring low HBD counts for blood-brain barrier penetration [2]. Compared to the primary sulfonamide analog (CAS 1700454-40-5, 2 HBDs), the target compound offers a calculated logP advantage of approximately +0.5 to +1.0 units, predicting greater passive membrane permeability. Medicinal chemists can use this scaffold as a starting point and measure experimental logD7.4, PAMPA permeability, and MDCK-MDR1 efflux ratios to validate the CNS drug-likeness of derivatives, while maintaining the 4-nitro group as a handle for later-stage reduction or bioconjugation .

Analytical Reference Standard for Regioisomeric Purity Verification in Quality Control

Because the 3-sulfonamide target compound (CAS 2253632-81-2) and the 5-sulfonamide positional isomer (CAS 88398-92-9) share identical molecular formula and molecular weight, they are indistinguishable by mass spectrometry alone . Procurement of the authentic CAS-registered compound with verified analytical data (NMR, HPLC) enables establishment of in-house reference standards for regioisomeric purity assessment. This is critical for quality control in any synthesis campaign where regioisomeric mixtures may arise, ensuring that biological assay results are attributed to the correct isomer. Laboratories should request CoA documentation confirming retention time and 1H/13C NMR assignments specific to the 3-sulfonamide regioisomer upon procurement.

Quote Request

Request a Quote for N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.